N-(2-Bromo-6-methylphenyl)acetamide
Overview
Description
N-(2-Bromo-6-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Bromination: The synthesis of N-(2-Bromo-6-methylphenyl)acetamide typically begins with the bromination of o-toluidine.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromo-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-), typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(2-Bromo-6-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
Chemical Manufacturing: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-methylphenyl)acetamide depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The bromine atom and acetamide group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
N-(2-Bromo-4-methylphenyl)acetamide: Similar structure but with the bromine atom at the 4-position.
N-(2-Iodo-4-methylphenyl)acetamide: Contains an iodine atom instead of bromine.
N-(2-Methylphenyl)acetamide: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom at the 2-position makes it particularly reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
N-(2-bromo-6-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIBTQSQWEMHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605127 | |
Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-11-4 | |
Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116436-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.